molecular formula C21H20N8O2S B10915186 2-{[5-(1H-benzotriazol-1-ylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide

2-{[5-(1H-benzotriazol-1-ylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B10915186
M. Wt: 448.5 g/mol
InChI Key: UYVDVOIYTHLIHG-WSDLNYQXSA-N
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Description

2-{[4-ALLYL-5-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(3-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a unique combination of triazole, benzotriazole, and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ALLYL-5-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(3-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazole and benzotriazole intermediates, followed by their coupling through a sulfanyl linkage. The final step involves the condensation of the intermediate with a hydrazide derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[4-ALLYL-5-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(3-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the azole rings or the hydrazide moiety.

    Substitution: The benzotriazole and triazole rings can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the azole rings.

Scientific Research Applications

2-{[4-ALLYL-5-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(3-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.

    Biochemistry: The compound can be used as a probe to study enzyme mechanisms or as a ligand in biochemical assays.

Mechanism of Action

The mechanism of action of 2-{[4-ALLYL-5-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(3-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-ALLYL-5-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(3-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE shares similarities with other triazole and benzotriazole derivatives, such as:
    • 1H-1,2,3-Benzotriazole
    • 1,2,4-Triazole
    • Acetohydrazide derivatives

Uniqueness

What sets 2-{[4-ALLYL-5-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(3-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE apart is its unique combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both triazole and benzotriazole rings linked through a sulfanyl group, along with the hydrazide moiety, provides a versatile scaffold for further functionalization and application in various fields.

Properties

Molecular Formula

C21H20N8O2S

Molecular Weight

448.5 g/mol

IUPAC Name

2-[[5-(benzotriazol-1-ylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H20N8O2S/c1-2-10-28-19(13-29-18-9-4-3-8-17(18)23-27-29)24-26-21(28)32-14-20(31)25-22-12-15-6-5-7-16(30)11-15/h2-9,11-12,30H,1,10,13-14H2,(H,25,31)/b22-12+

InChI Key

UYVDVOIYTHLIHG-WSDLNYQXSA-N

Isomeric SMILES

C=CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC(=CC=C2)O)CN3C4=CC=CC=C4N=N3

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NN=CC2=CC(=CC=C2)O)CN3C4=CC=CC=C4N=N3

Origin of Product

United States

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